molecular formula C8H16Br2O B1329894 1-Bromo-4-(4-bromobutoxy)butane CAS No. 7239-41-0

1-Bromo-4-(4-bromobutoxy)butane

Cat. No. B1329894
CAS RN: 7239-41-0
M. Wt: 288.02 g/mol
InChI Key: YMNORPXRNJKRRR-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of brominated butane derivatives can be inferred from the papers discussing similar compounds. For instance, the paper on the synthesis of pyrano[4,3-b]pyran derivatives using a Brønsted acid catalyst suggests that brominated butane derivatives can be synthesized under solvent-free conditions, which may be applicable to the synthesis of 1-Bromo-4-(4-bromobutoxy)butane . Additionally, the use of a recyclable ionic liquid reagent for selective bromination of substrates indicates that such reagents could potentially be used for the synthesis of 1-Bromo-4-(4-bromobutoxy)butane .

Molecular Structure Analysis

The molecular structure of brominated butane derivatives can be complex. The paper on the crystal structure of 1,4-Bis(p-bromophenoxy) butane provides detailed information on the conformation of the methylene chain in a related compound, which could be similar to the structure of 1-Bromo-4-(4-bromobutoxy)butane .

Chemical Reactions Analysis

The chemical reactions involving brominated butane derivatives can be diverse. The paper on the thermal chemistry of C4 hydrocarbons on Pt(111) surfaces discusses the mechanism for double-bond isomerization, which could be relevant to the chemical reactions of 1-Bromo-4-(4-bromobutoxy)butane . Additionally, the paper on the stereospecific hydroxylation of butane by methane monooxygenase suggests that brominated butane derivatives could undergo specific hydroxylation reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of 1-Bromo-4-(4-bromobutoxy)butane can be deduced from the properties of related compounds. The paper on the adverse events associated with the use of 1,4-butanediol, a related compound, provides insights into the toxic effects and health risks of such compounds . The continuous-flow synthesis of 1-bromobutane from 1-butanol indicates that brominated butane derivatives can be synthesized with high selectivity and yield, which may reflect on the physical properties of 1-Bromo-4-(4-bromobutoxy)butane .

Scientific Research Applications

  • Thermal Chemistry on Metal Surfaces : Studies have investigated the thermal chemistry of C4 hydrocarbons, including 1-Bromo-4-(4-bromobutoxy)butane, on metal surfaces like Pt(111). This research is crucial for understanding reaction mechanisms like hydrogenation and isomerization on metal surfaces (Lee & Zaera, 2005).

  • Synthesis of Chemical Compounds : There's significant work in synthesizing new compounds using 1-Bromo-4-(4-bromobutoxy)butane. For instance, research has been conducted on the one-pot synthesis of 4-bromobutyl acetate, exploring various synthesis conditions and yields (Heng, 2008).

  • Biosynthetic Pathways : The compound has been referenced in the context of designing biosynthetic pathways for chemicals like 1,2,4-butanetriol from glucose, showing its relevance in biotechnological applications (Li et al., 2014).

  • Ionic Liquid Synthesis : Research has been done on using 1-Bromo-4-(4-bromobutoxy)butane for synthesizing ionic liquids, which are important in green chemistry for their potential as recyclable catalysts and solvents (Nikpassand et al., 2017).

  • Catalysis : The compound is mentioned in studies exploring novel catalysts for organic reactions, such as the synthesis of pyrano[4,3-b]pyran derivatives (Khaligh, 2015).

  • Antimicrobial Applications : It's also been used in the synthesis of N-pyridinium, quinolinium, and isoquinolinium sulfonate derivatives with potential antimicrobial activities (Fadda et al., 2016).

  • Surface Chemistry and Enantioselectivity : Studies on enantioselective surface chemistry involving chiral alkyl bromides, including 1-Bromo-4-(4-bromobutoxy)butane, highlight its relevance in understanding surface reactions and chiral selectivity (Rampulla & Gellman, 2006).

properties

IUPAC Name

1-bromo-4-(4-bromobutoxy)butane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16Br2O/c9-5-1-3-7-11-8-4-2-6-10/h1-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMNORPXRNJKRRR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCBr)COCCCCBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16Br2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70222691
Record name Butane, 1,1'-oxybis(4-bromo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70222691
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

288.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Bromo-4-(4-bromobutoxy)butane

CAS RN

7239-41-0
Record name Butane, 1,1'-oxybis(4-bromo-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007239410
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Butane, 1,1'-oxybis(4-bromo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70222691
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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